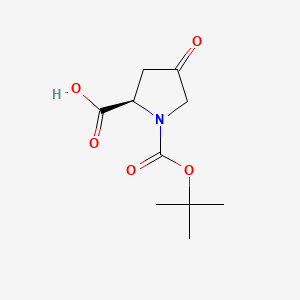![molecular formula C4H4O4 B580280 FUMARIC ACID, [1,4-14C] CAS No. 17456-38-1](/img/new.no-structure.jpg)
FUMARIC ACID, [1,4-14C]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumaric acid, [1,4-14C] is a radiolabeled form of fumaric acid, an organic compound with the formula HO2CCH=CHCO2H. Fumaric acid is a naturally occurring dicarboxylic acid and an intermediate in the citric acid cycle. It is found in various plants, fungi, and lichens, and is also produced in the human body. The radiolabeled version, [1,4-14C], is used in scientific research to trace and study metabolic pathways and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaric acid can be synthesized through several methods:
Isomerization of Maleic Acid: This is the most common method, where maleic acid is heated in the presence of a catalyst such as hydrochloric acid to produce fumaric acid.
Chemical Reduction: Fumaric acid can also be synthesized by the reduction of tartaric acid with phosphorus and iodine.
Industrial Production Methods
Industrial production of fumaric acid primarily involves the catalytic isomerization of maleic acid. This process uses vanadyl pyrophosphate as a catalyst and involves heating maleic acid in the presence of water . Another method involves the fermentation of glucose using genetically modified microorganisms to produce fumaric acid in a more sustainable and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Fumaric acid undergoes several types of chemical reactions:
Isomerization: Fumaric acid can be isomerized to maleic acid under non-catalytic or catalytic conditions.
Hydration: Fumaric acid can be hydrated to produce malic acid.
Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.
Common Reagents and Conditions
Hydrochloric Acid: Used as a catalyst in the isomerization of maleic acid to fumaric acid.
Water: Used in the hydration of fumaric acid to produce malic acid.
Phosphorus and Iodine: Used in the reduction of tartaric acid to produce fumaric acid.
Major Products
Malic Acid: Produced from the hydration of fumaric acid.
Maleic Acid: Produced from the isomerization of fumaric acid.
Scientific Research Applications
Fumaric acid, [1,4-14C], has numerous applications in scientific research:
Metabolic Studies: Used to trace and study metabolic pathways in biochemistry and physiology.
Pharmaceutical Research: Used in the development of drugs for treating conditions like multiple sclerosis and psoriasis.
Industrial Applications: Used in the production of unsaturated polyester resins and biodegradable polymers.
Food Industry: Used as an acidulant and nutritional additive.
Mechanism of Action
Fumaric acid exerts its effects through several mechanisms:
Citric Acid Cycle: Fumaric acid is an intermediate in the citric acid cycle, where it is converted to malate by the enzyme fumarase.
Antioxidant Properties: Fumaric acid esters have been shown to have antioxidant properties, reducing oxidative stress in cells.
Anti-inflammatory Effects: Fumaric acid esters can modulate immune responses, making them useful in treating inflammatory conditions.
Comparison with Similar Compounds
Fumaric acid is similar to several other dicarboxylic acids:
Maleic Acid: The cis-isomer of fumaric acid, used in similar industrial applications but has different chemical properties.
Succinic Acid: Another dicarboxylic acid that is an intermediate in the citric acid cycle, but with different chemical reactivity.
Malic Acid: Produced from the hydration of fumaric acid, used in the food industry as an acidulant.
Fumaric acid is unique due to its trans-configuration, which gives it distinct chemical properties and reactivity compared to its cis-isomer, maleic acid .
Properties
CAS No. |
17456-38-1 |
|---|---|
Molecular Formula |
C4H4O4 |
Molecular Weight |
120.056 |
IUPAC Name |
(E)-but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+2,4+2 |
InChI Key |
VZCYOOQTPOCHFL-QJQQQGIFSA-N |
SMILES |
C(=CC(=O)O)C(=O)O |
Synonyms |
FUMARIC ACID, [1,4-14C] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


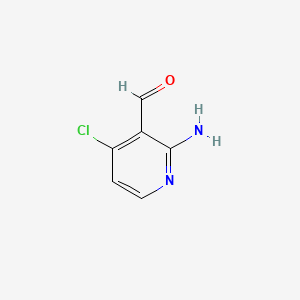
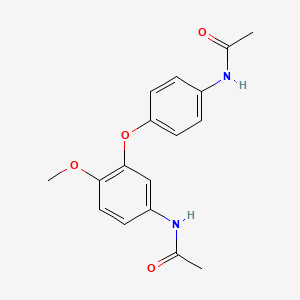
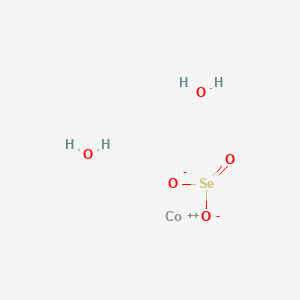
![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
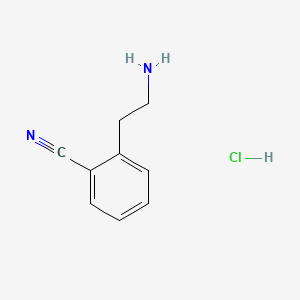
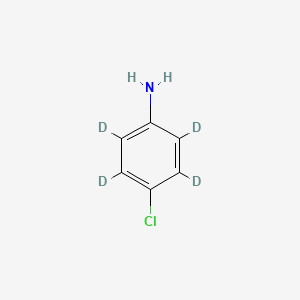
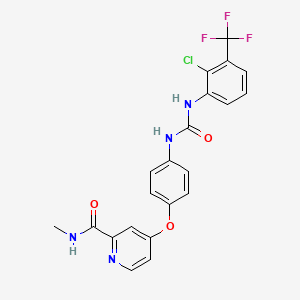
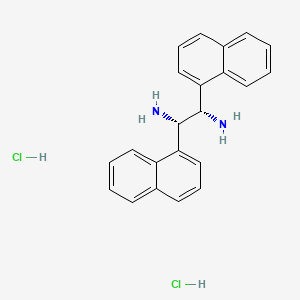
![2-(Acetylamino)-6-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]-benzoic Acid](/img/structure/B580214.png)
![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

